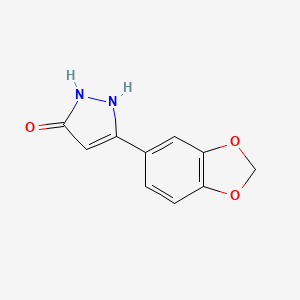![molecular formula C24H28N2O4 B5331622 (E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B5331622.png)
(E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the phenoxyethoxy intermediate: This involves the reaction of 4-butan-2-ylphenol with ethylene oxide under basic conditions to form 4-(2-(4-butan-2-ylphenoxy)ethoxy)phenol.
Ethoxylation: The intermediate is further reacted with ethyl iodide in the presence of a base to introduce the ethoxy group, forming 4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenol.
Formation of the cyanoprop-2-enamide: The final step involves the reaction of the ethoxylated intermediate with acrylonitrile and a suitable catalyst to form the this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted phenoxy and ethoxy derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its multiple functional groups that can interact with biological macromolecules.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce compounds with therapeutic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The phenoxy and ethoxy groups can form hydrogen bonds and hydrophobic interactions with target proteins, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-3-[4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide
- (E)-3-[4-[2-(4-isopropylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide
Uniqueness
(E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide is unique due to the presence of the butan-2-yl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can result in different reactivity and biological activity.
Propriétés
IUPAC Name |
(E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-4-17(3)19-7-9-21(10-8-19)29-12-13-30-22-11-6-18(15-23(22)28-5-2)14-20(16-25)24(26)27/h6-11,14-15,17H,4-5,12-13H2,1-3H3,(H2,26,27)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIYEQBVOQCKML-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=C(C#N)C(=O)N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5331544.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethylquinoline-3-carboxamide](/img/structure/B5331553.png)
![N-ethyl-1-[(2E)-3-phenyl-2-propen-1-yl]-N-(4-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5331555.png)
![2-(2-METHOXY-6-{(E)-2-[2-OXO-6-(TRIFLUOROMETHYL)-1,2-DIHYDRO-4-PYRIMIDINYL]-1-ETHENYL}PHENOXY)ACETIC ACID](/img/structure/B5331559.png)
![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5331564.png)
![methyl 4-[(methyl{[3-(4-pyridinyl)-5-isoxazolyl]methyl}amino)methyl]benzoate](/img/structure/B5331567.png)
![N-[4-[(2-methylphenyl)sulfamoyl]phenyl]piperidine-1-carboxamide](/img/structure/B5331570.png)
![1-(FURAN-2-CARBONYL)-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5331577.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5331584.png)
![(6E)-6-[[4-[3-(2-chlorophenoxy)propoxy]-3-methoxyphenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5331619.png)

![3-(5-bromo-2-thienyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5331642.png)
![2,2,2-trichloro-1-[(Z)-[morpholin-4-yl(phenyl)methylidene]amino]ethanol](/img/structure/B5331651.png)
